molecular formula C14H12BrNO3 B5102774 naphthalen-2-yl N-(3-bromopropanoyl)carbamate CAS No. 92159-90-5

naphthalen-2-yl N-(3-bromopropanoyl)carbamate

Cat. No.: B5102774
CAS No.: 92159-90-5
M. Wt: 322.15 g/mol
InChI Key: WCEIEPOFWYNPTA-UHFFFAOYSA-N
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Description

Naphthalen-2-yl N-(3-bromopropanoyl)carbamate is an organic compound with the molecular formula C14H12BrNO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a carbamate group

Properties

IUPAC Name

naphthalen-2-yl N-(3-bromopropanoyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3/c15-8-7-13(17)16-14(18)19-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEIEPOFWYNPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)NC(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220246
Record name Carbamic acid, (3-bromopropionyl)-, 2-naphthyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92159-90-5
Record name Carbamic acid, (3-bromopropionyl)-, 2-naphthyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92159-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (3-bromopropionyl)-, 2-naphthyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-yl N-(3-bromopropanoyl)carbamate typically involves the reaction of naphthalen-2-ylamine with 3-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl N-(3-bromopropanoyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromopropanoyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield naphthalen-2-ylamine and 3-bromopropanoic acid.

    Oxidation and Reduction: The naphthalene ring can undergo oxidation to form naphthoquinones or reduction to form dihydronaphthalenes.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and mild heating.

    Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Naphthalen-2-yl N-(3-substituted propanoyl)carbamates.

    Hydrolysis: Naphthalen-2-ylamine and 3-bromopropanoic acid.

    Oxidation: Naphthoquinones.

    Reduction: Dihydronaphthalenes.

Scientific Research Applications

Naphthalen-2-yl N-(3-bromopropanoyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of naphthalen-2-yl N-(3-bromopropanoyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activities. The naphthalene moiety may also interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-2-yl N-(2-bromopropanoyl)carbamate
  • Naphthalen-2-yl N-(4-bromobutanoyl)carbamate
  • Naphthalen-2-yl N-(3-chloropropanoyl)carbamate

Uniqueness

Naphthalen-2-yl N-(3-bromopropanoyl)carbamate is unique due to the presence of the 3-bromopropanoyl group, which imparts specific reactivity and biological activity. The bromine atom can participate in substitution reactions, making it a versatile intermediate for further chemical modifications. Additionally, the naphthalene moiety provides a stable aromatic system that can interact with biological targets, enhancing its potential as a therapeutic agent.

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